DL-Rhodinose
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Overview
Description
DL-Rhodinose: is a sugar molecule, specifically a deoxy sugar, which means it lacks one or more hydroxyl groups compared to regular sugars. It is a stereoisomer of L-Rhodinose, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is found in various natural products and has significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Rhodinose typically involves the following steps:
Starting Material: The synthesis often begins with a readily available sugar, such as D-glucose.
Deoxygenation: The hydroxyl groups at specific positions are selectively removed. This can be achieved using reagents like hydrazine or through catalytic hydrogenation.
Stereochemical Control: Ensuring the correct stereochemistry is crucial.
Industrial Production Methods
Industrial production of this compound may involve:
Fermentation: Using genetically modified microorganisms to produce the sugar from simpler substrates.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
DL-Rhodinose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols using reagents like sodium borohydride.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated sugars.
Scientific Research Applications
Chemistry
DL-Rhodinose is used as a model compound in studying glycosidic bond formation and cleavage. It helps in understanding the mechanisms of glycosylation reactions, which are crucial in the synthesis of complex carbohydrates .
Biology
In biological research, this compound is used to study the role of sugars in cellular processes. It is particularly useful in investigating the interactions between sugars and proteins, which are essential for cell signaling and metabolism .
Medicine
Its unique structure allows it to interact with specific biological targets, making it a valuable compound in drug discovery .
Industry
In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo specific chemical reactions makes it a versatile building block in chemical manufacturing .
Mechanism of Action
DL-Rhodinose exerts its effects through its interactions with specific molecular targets. These interactions often involve the formation of glycosidic bonds with proteins or other sugars. The pathways involved include:
Glycosylation: The addition of this compound to proteins or lipids, altering their function and activity.
Signal Transduction: Modulating cellular signaling pathways by interacting with receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
L-Rhodinose: The L-isomer of DL-Rhodinose, with similar chemical properties but different biological activity.
D-Rhodinose: The D-isomer, which also shares similar chemical properties but differs in its interactions with biological targets.
2-Deoxy-D-glucose: Another deoxy sugar with similar chemical reactivity but different biological applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which allows it to interact with a distinct set of biological targets. This makes it particularly valuable in research and industrial applications where stereospecific interactions are crucial .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3 |
InChI Key |
XXIHHRIZGBRENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCC=O)O)O |
Origin of Product |
United States |
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